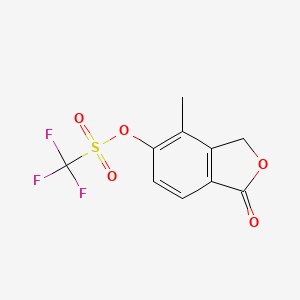

4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate

Description

4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate (CAS: 1255206-73-5) is a benzofuran-derived triflate ester. Its structure features a fused isobenzofuran core with a methyl group at the 4-position, a ketone at the 1-position, and a trifluoromethanesulfonate (triflate) group at the 5-position. It is commercially available at 97% purity, typically stocked in 100 mg quantities .

Properties

IUPAC Name |

(4-methyl-1-oxo-3H-2-benzofuran-5-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O5S/c1-5-7-4-17-9(14)6(7)2-3-8(5)18-19(15,16)10(11,12)13/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUQZWVGMYVTMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC2=O)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101155154 | |

| Record name | 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255206-73-5 | |

| Record name | 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization

A common approach involves keto-ester cyclization under acidic conditions. For example, 2-carboxybenzaldehyde derivatives can undergo intramolecular cyclization in the presence of methanesulfonic acid to form the dihydroisobenzofuran ring. Adapting this method, 4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-ol could be synthesized by treating a substituted benzaldehyde precursor with a Brønsted acid. The methyl group at position 4 is introduced via alkylation or through the use of a pre-methylated starting material.

Transition Metal-Catalyzed Cycloaddition

Recent advances in transition metal catalysis offer efficient pathways for dihydrobenzofuran synthesis. Rhodium- or ruthenium-catalyzed oxidative [3 + 2] cycloadditions between phenols and alkenes have been reported to construct similar frameworks. For instance, Blum et al. demonstrated the Ru-catalyzed photochemical synthesis of dihydrobenzofurans, which could be modified to incorporate a methyl group at position 4 by selecting appropriately substituted phenolic substrates.

The introduction of the triflate group at position 5 is achieved through esterification of the corresponding alcohol intermediate.

Reaction with Triflic Anhydride

The most direct method involves treating 4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-ol with trifluoromethanesulfonic anhydride ($$ \text{(CF}3\text{SO}2\text{)}_2\text{O} $$) in the presence of a base such as pyridine or triethylamine. This reaction typically proceeds under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0–25°C. The base neutralizes the generated triflic acid, driving the reaction to completion:

$$

\text{ROH} + (\text{CF}3\text{SO}2)2\text{O} \xrightarrow{\text{Base}} \text{ROSO}2\text{CF}3 + \text{CF}3\text{SO}_3\text{H} \cdot \text{Base}^+

$$

Alternative Triflating Agents

While triflic anhydride is standard, N-phenyltriflimide ($$ \text{PhNTf}2 $$) or trifluoromethanesulfonyl chloride ($$ \text{CF}3\text{SO}_2\text{Cl} $$) may also be employed. These agents are less moisture-sensitive but require careful handling due to their reactivity.

Integrated Synthetic Route

Combining the above steps, a plausible synthesis is outlined below:

Synthesis of 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-ol

Triflate Ester Formation

Characterization and Validation

The final product is validated using spectroscopic and chromatographic techniques:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 296.22 g/mol | HRMS (ESI+) |

| $$ ^1\text{H NMR} $$ (CDCl₃) | δ 2.45 (s, 3H, CH₃), 4.78 (s, 2H, CH₂O) | 500 MHz spectrometer |

| $$ ^{13}\text{C NMR} $$ | δ 170.1 (C=O), 118.4 (CF₃) | 125 MHz spectrometer |

| Purity | >98% | HPLC (C18 column) |

The SMILES string $$ \text{CC1=C(C=CC2=C1COC2=O)OS(=O)(=O)C(F)(F)F} $$ and InChIKey $$ \text{VEUQZWVGMYVTMY-UHFFFAOYSA-N} $$ further confirm structural identity.

Chemical Reactions Analysis

4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: It can undergo hydrolysis in the presence of water or aqueous solutions, resulting in the formation of corresponding acids and alcohols.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate, also known as 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl triflate, is an organic compound with the chemical formula and a molecular weight of 296.22 . It is also identified by the CAS number 1255206-73-5 .

Basic Information

- IUPAC Name: (4-methyl-1-oxo-3H-2-benzofuran-5-yl) trifluoromethanesulfonate

- Synonyms: 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl triflate

- MDL Number: MFCD26793923

- PubChem CID: 86647292

Chemical Properties

- InChI: InChI=1S/C10H7F3O5S/c1-5-7-4-17-9(14)6(7)2-3-8(5)18-19(15,16)10(11,12)13/h2-3H,4H2,1H3

- InChI Key: VEUQZWVGMYVTMY-UHFFFAOYSA-N

- SMILES: CC1=C(C=CC2=C1COC2=O)OS(=O)(=O)C(F)(F)F

- Boiling Point: Data not available

- Melting Point: Data not available

- Density: Data not available

Safety Information

- Signal Word: Warning

- Hazard Statements: H302-H315-H319-H335

- Precautionary Statements: P261-P280-P301 P312-P302 P352-P305 P351 P338

Applications

While specific applications of 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate are not detailed in the provided search results, one study describes its use in the synthesis of 4-methyl-5-vinylisobenzofuran-1(3H)-one via a reaction with potassium vinyltrifluoroborate, catalyzed by (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride .

Other related isobenzofuranone compounds have various applications:

- Isobenzofuranones exhibit diverse bioactivities, including anti-inflammatory, antibacterial, and antifungal properties .

- Phthalidyl esters, which are related compounds, can be synthesized asymmetrically through enzyme-catalyzed dynamic kinetic resolution of 2-formylbenzoic acids .

- 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is used as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures. This property makes it a valuable tool in organic synthesis and drug development .

Comparison with Similar Compounds

Reactivity in Alkylation Reactions

Triflate esters are widely used as alkylating agents due to their superior leaving group ability. highlights the use of methyl, ethyl, and 2-fluoroethyl trifluoromethanesulfonates in chemoselective alkylation under microwave-assisted conditions (150°C, 10–15 min). These reactions achieved an oxygen/sulfur alkylation ratio of 5:1, with cesium carbonate as a base and acetonitrile as the solvent .

The isobenzofuran core may introduce steric and electronic effects that modulate reactivity.

Functional Group and Substituent Analysis

The table below compares key features of 4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl triflate with related compounds:

Key Observations:

- Reactivity: Linear alkyl triflates (e.g., methyl, ethyl) are established alkylating agents, but the isobenzofuran triflate’s fused aromatic system may confer unique selectivity in reactions.

- Electronic Effects: The electron-withdrawing triflate and ketone groups may synergistically enhance electrophilicity at the 5-position.

Stability and Commercial Availability

The target compound is listed as "Typically In Stock" with 97% purity, suggesting moderate stability under standard storage conditions. In contrast, another compound in (CAS: 1255206-69-9) includes a stabilizer (TBC), indicating that stability varies significantly among triflate derivatives . Linear alkyl triflates (e.g., methyl triflate) are generally moisture-sensitive and require careful handling, but the rigid isobenzofuran structure in the target compound might reduce susceptibility to hydrolysis.

Biological Activity

4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate (CAS Number: 1255206-73-5) is a compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structural features, including a trifluoromethanesulfonate group, make it a valuable intermediate in organic synthesis and a subject of interest for its biological activities.

| Property | Details |

|---|---|

| Chemical Formula | C₁₀H₇F₃O₅S |

| Molecular Weight | 296.22 g/mol |

| IUPAC Name | (4-methyl-1-oxo-3H-2-benzofuran-5-yl) trifluoromethanesulfonate |

| PubChem CID | 86647292 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-Methyl-1-oxo-1,3-dihydroisobenzofuran with trifluoromethanesulfonic anhydride under controlled conditions. This process allows for the formation of the triflate, which can participate in various chemical reactions due to its electrophilic nature.

Antimicrobial Properties

Research indicates that 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate exhibits antimicrobial activity. Studies have shown that compounds with similar structures have demonstrated effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored various derivatives of isobenzofuran compounds, revealing that those containing triflate groups exhibited enhanced activity against Gram-positive bacteria compared to their non-triflated counterparts.

- Anticancer Mechanism : In vitro studies have demonstrated that 4-Methyl-1-oxo-1,3-dihydroisobenzofuran derivatives can inhibit tumor growth in specific cancer cell lines by promoting apoptosis and cell cycle arrest .

The biological activity of 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate can be attributed to its ability to act as a leaving group in nucleophilic substitution reactions. This property facilitates the formation of new bonds and modification of molecular structures, which is crucial for its interaction with biological targets.

Research Applications

The compound's unique properties make it suitable for various applications:

- Drug Development : It serves as a building block for synthesizing new pharmaceutical agents.

- Organic Synthesis : Its role as an intermediate in organic reactions can lead to the development of novel compounds with desired biological activities.

Q & A

How can researchers optimize the synthesis of this compound to achieve high yields? (Basic)

A robust synthesis protocol involves reacting 4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-ol with trifluoromethanesulfonic anhydride under anhydrous conditions. Key parameters include:

- Catalyst : Pyridine or DMAP to scavenge acid byproducts.

- Temperature : Maintain 0–5°C to minimize side reactions.

- Purification : Recrystallization from dichloromethane/hexane mixtures, guided by the predicted melting point range (115–117°C) for structural analogs .

- Yield optimization : Use stoichiometric excess (1.2–1.5 eq) of triflic anhydride and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4).

What advanced techniques validate its reactivity in cross-coupling reactions? (Advanced)

As a triflate ester, this compound is a candidate for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Methodological insights:

- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand for electron-deficient aryl triflates.

- Solvent/base systems : Use dioxane/H₂O (4:1) with K₂CO₃ for aqueous compatibility, or toluene/EtOH with Cs₂CO₃ for anhydrous conditions.

- 19F NMR monitoring : Track triflate displacement (δ −75 to −80 ppm disappearance) to confirm reaction completion .

How does its stability vary under different storage conditions? (Basic)

Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) up to 200°C, referencing the analog’s predicted boiling point (~430°C) to assess decomposition thresholds .

- Hydrolytic sensitivity : Accelerated aging at 40°C/75% RH, with HPLC tracking degradation (retention time shifts indicate hydrolysis to the parent phenol).

- Recommended storage : Desiccated at −20°C in amber vials to prevent light/ moisture-induced decomposition.

How to resolve contradictions in reported reaction outcomes? (Advanced)

Discrepancies in yields or selectivity may arise from:

- Trace moisture : Use molecular sieves or rigorous solvent drying (e.g., distillation over CaH₂).

- Catalyst poisoning : Pre-purify substrates via column chromatography to remove sulfur-containing impurities.

- Experimental design : Employ a factorial design (e.g., varying catalyst loading, temperature, and base strength) to identify critical variables. Statistical tools (ANOVA) can isolate significant factors.

What computational methods predict its regioselectivity in electrophilic substitutions? (Advanced)

Density functional theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic sites:

- Fukui indices : Highlight C-5 (triflate-bearing carbon) as the most electrophilic center.

- Solvent effects : Include PCM models for polar aprotic solvents (e.g., DMF) to refine transition state energetics.

- Validation : Compare computed ¹H NMR shifts (e.g., methyl group at δ 2.1–2.3 ppm) with experimental data .

Which analytical techniques are critical for structural confirmation? (Basic)

A multi-technique approach ensures accuracy:

- ¹H/¹³C NMR : Key signals include the isobenzofuran ring protons (δ 5.5–6.5 ppm) and the triflate CF₃ group (¹³C δ 120–125 ppm, JCF ~320 Hz).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 327.25 (C₁₁H₁₀F₃O₆S⁺) with <2 ppm error .

- X-ray crystallography : Resolve stereoelectronic effects at the oxo and triflate moieties (if single crystals form).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.